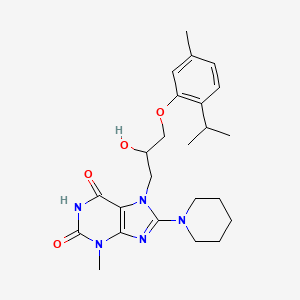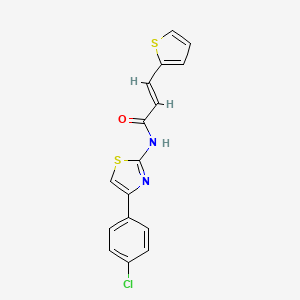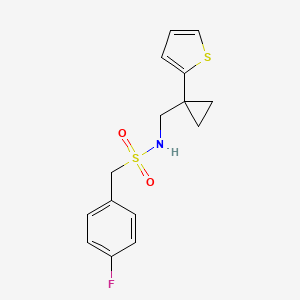
1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and a cyclopropyl group linked to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions involving thiophene derivatives.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives and coupling reactions.
Sulfonamide formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide
- 1-(4-bromophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide
- 1-(4-methylphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their chlorinated or brominated counterparts, making them valuable in medicinal chemistry for fine-tuning drug properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S2/c16-13-5-3-12(4-6-13)10-21(18,19)17-11-15(7-8-15)14-2-1-9-20-14/h1-6,9,17H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFRCLDMKNTMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2760040.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)
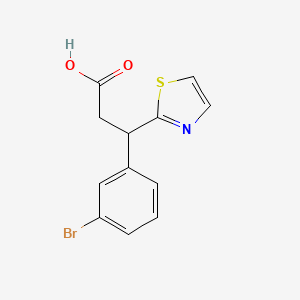
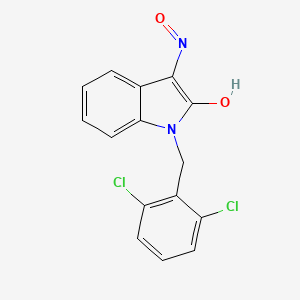
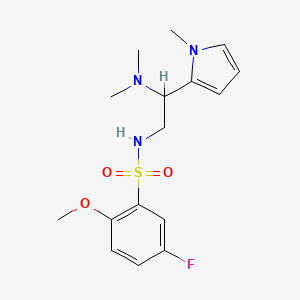
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)
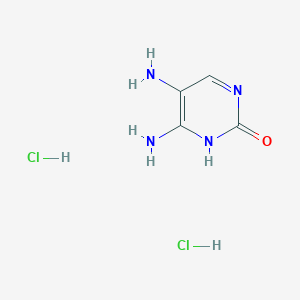
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
